molecular formula C11H11ClFN3O B10905529 4-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline

4-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline

Cat. No.: B10905529
M. Wt: 255.67 g/mol
InChI Key: HNXWOVNVWJYOQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline is a synthetic organic compound that features a pyrazole ring substituted with a chloro group, an ethoxy linker, and a fluoroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives, such as amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro or fluoro groups.

Mechanism of Action

The mechanism of action of 4-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways . The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H11ClFN3O

Molecular Weight

255.67 g/mol

IUPAC Name

4-[2-(4-chloropyrazol-1-yl)ethoxy]-3-fluoroaniline

InChI

InChI=1S/C11H11ClFN3O/c12-8-6-15-16(7-8)3-4-17-11-2-1-9(14)5-10(11)13/h1-2,5-7H,3-4,14H2

InChI Key

HNXWOVNVWJYOQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)F)OCCN2C=C(C=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.